molecular formula C12H9Cl3N2O3S B5367147 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide

3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide

Cat. No.: B5367147
M. Wt: 367.6 g/mol
InChI Key: GQMZMOLXYHLHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms, a pyridine ring, and a methoxybenzenesulfonamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complex formation results in metal-ligand complexes .

Scientific Research Applications

3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique electrochemical properties. These complexes can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide is unique due to its combination of chlorine atoms, pyridine ring, and methoxybenzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O3S/c1-20-12-9(4-3-8(14)11(12)15)21(18,19)17-10-5-2-7(13)6-16-10/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMZMOLXYHLHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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